2-benzoyl-N-[(1H-1,3-benzodiazol-5-yl)methyl]benzamide
Description
2-Benzoyl-N-[(1H-1,3-benzodiazol-5-yl)methyl]benzamide is a benzamide derivative featuring a benzoyl group at the 2-position of the benzamide core and a 1H-1,3-benzodiazole (benzimidazole) substituent on the methylene group attached to the amide nitrogen. The benzodiazole moiety, in particular, is known to enhance binding affinity to biological targets due to its hydrogen-bonding and π-π stacking capabilities .
Properties
IUPAC Name |
N-(3H-benzimidazol-5-ylmethyl)-2-benzoylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c26-21(16-6-2-1-3-7-16)17-8-4-5-9-18(17)22(27)23-13-15-10-11-19-20(12-15)25-14-24-19/h1-12,14H,13H2,(H,23,27)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYWGEWSEINRPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)NCC3=CC4=C(C=C3)N=CN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzoyl-N-[(1H-1,3-benzodiazol-5-yl)methyl]benzamide typically involves the reaction of benzimidazole derivatives with benzoyl chloride in the presence of a base. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under reflux conditions. The product is then purified using column chromatography or recrystallization techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
2-benzoyl-N-[(1H-1,3-benzodiazol-5-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzoyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
2-benzoyl-N-[(1H-1,3-benzodiazol-5-yl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-benzoyl-N-[(1H-1,3-benzodiazol-5-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis (programmed cell death) in microbial cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Benzamide Derivatives with Heterocyclic Substitutions
- N'-(Substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazides (3a-3b): These compounds, synthesized via hydrazide condensation, incorporate a benzimidazole ring at the 4-position of the benzamide core. Unlike the target compound, they feature hydrazone linkages, which may influence conformational flexibility and bioavailability.
- 2-Amino-N-benzo[1,3]dioxol-5-yl-benzamide: This analogue replaces the benzodiazole group with a benzodioxole moiety. The electron-rich dioxole ring may alter electronic properties, reducing hydrogen-bond donor capacity compared to the benzodiazole in the target compound. This difference could impact interactions with enzymes like DNA gyrase .
2-Hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide (Rip-D) :
Featuring a hydroxy group at the 2-position and a methoxyphenethyl chain, this compound highlights the role of polar substituents. The hydroxy group enhances solubility but may reduce metabolic stability compared to the benzodiazole-containing target compound .
Table 1: Structural Comparison of Benzamide Derivatives
| Compound | Core Substituent | Heterocyclic Group | Key Functional Groups |
|---|---|---|---|
| Target Compound | 2-Benzoyl | 1H-1,3-Benzodiazole | Amide, Benzoyl, Benzodiazole |
| N'-(Substituted benzylidene)-3a-3b | 4-Benzimidazole | Benzimidazole (5-Me) | Hydrazone, Benzimidazole |
| 2-Amino-N-benzodioxol-5-yl-benzamide | 2-Amino | Benzodioxole | Amide, Benzodioxole |
| Rip-D | 2-Hydroxy | Methoxyphenethyl | Hydroxy, Methoxy |
Halogenated Benzamides
2-Benzoyl-N-(3-chloro-4-fluorophenyl)benzamide :
Halogen substituents (Cl, F) introduce electron-withdrawing effects, enhancing metabolic stability and membrane permeability. However, the absence of a heterocyclic group limits π-π interactions compared to the benzodiazole-containing target compound .- 2-Amino-5-chloro/5-bromo-N-triazolylmethyl benzamides (7d, 7e): These compounds feature halogen atoms (Cl, Br) at the 5-position and triazole-linked side chains.
Biological Activity
2-benzoyl-N-[(1H-1,3-benzodiazol-5-yl)methyl]benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in different biological systems, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of this compound can be represented as follows:
Research indicates that compounds containing the benzodiazole moiety often exhibit significant biological activities through various mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific kinases involved in cancer progression. For instance, it has been evaluated for its inhibitory effects on fibroblast growth factor receptors (FGFRs), which are often implicated in tumor growth and metastasis. In particular, derivatives have demonstrated IC50 values in the low nanomolar range against FGFRs .
- Antiproliferative Effects : Studies have reported that this compound exhibits potent antiproliferative activity against various cancer cell lines. For example, it has shown significant inhibition against SNU16 and KG1 cell lines with IC50 values lower than 100 nM .
- Induction of Apoptosis : The compound may also induce apoptosis in cancer cells through mitochondrial pathways. This is often assessed via assays measuring caspase activation and changes in mitochondrial membrane potential.
Table 1: Biological Activity Summary
| Activity | Cell Line/Target | IC50 (nM) | Reference |
|---|---|---|---|
| FGFR1 Inhibition | NCI-H1581 | 69.1 ± 19.8 | |
| Antiproliferative | KG1 | 25.3 ± 4.6 | |
| Apoptosis Induction | Various Cancer Cell Lines | - | |
| Enzymatic Inhibition | FGFR2 | 2.0 ± 0.8 |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the benzodiazole ring significantly impact the biological activity of the compound. For example:
- Substituent Effects : The presence of electron-withdrawing groups at specific positions on the benzodiazole ring enhances potency against FGFRs.
- Linker Variations : Alterations in the linker between the benzamide and benzodiazole moiety can affect both solubility and bioavailability, thus influencing overall efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
